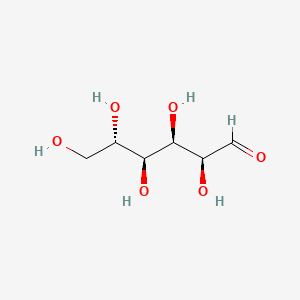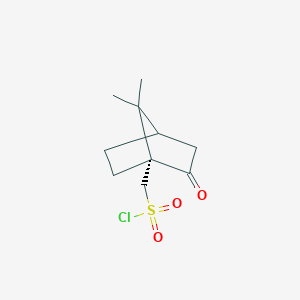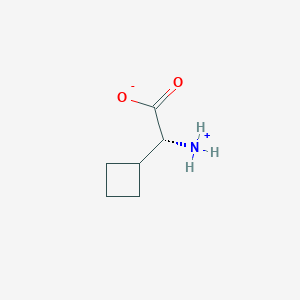
L-Glucose
描述
L-Glucose, also known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with six carbon atoms and an aldehyde group, making it an aldohexose. This compound is a primary source of energy for living organisms and plays a crucial role in cellular respiration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glucose can be achieved through various methods. One common approach is the hydrolysis of starch or cellulose, which involves breaking down these polysaccharides into their monosaccharide components using acid or enzymatic hydrolysis. The reaction conditions typically include heating the polysaccharide in the presence of an acid catalyst or specific enzymes that facilitate the breakdown process.
Industrial Production Methods
Industrial production of this compound primarily involves the enzymatic hydrolysis of starch. This process uses enzymes such as amylase and glucoamylase to convert starch into glucose. The reaction is carried out in large bioreactors under controlled conditions of temperature and pH to optimize the yield and efficiency of the conversion process.
化学反应分析
Types of Reactions
L-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Glucose can be oxidized to form gluconic acid or glucaric acid. This reaction typically involves the use of oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of glucose can produce sorbitol, a sugar alcohol. This reaction is usually carried out using hydrogen gas in the presence of a metal catalyst like nickel.
Substitution: Glucose can undergo substitution reactions where hydroxyl groups are replaced by other functional groups. For example, acetylation of glucose with acetic anhydride produces glucose pentaacetate.
Common Reagents and Conditions
Oxidation: Bromine water, nitric acid
Reduction: Hydrogen gas, nickel catalyst
Substitution: Acetic anhydride, sulfuric acid
Major Products
Oxidation: Gluconic acid, glucaric acid
Reduction: Sorbitol
Substitution: Glucose pentaacetate
科学研究应用
L-Glucose has numerous applications in scientific research across various fields:
Chemistry: It is used as a standard for calibrating instruments in analytical chemistry and as a starting material for synthesizing other compounds.
Biology: Glucose is essential for studying cellular respiration and metabolic pathways. It is also used in culture media for growing microorganisms and cells.
Medicine: Glucose is used in medical diagnostics, such as glucose tolerance tests for diabetes. It is also a critical component of intravenous fluids for patients requiring nutritional support.
Industry: In the food industry, glucose is used as a sweetener and preservative. It is also used in the production of biofuels and biodegradable plastics.
作用机制
The primary mechanism of action of L-Glucose involves its role in cellular respiration. Glucose is metabolized through glycolysis, the citric acid cycle, and oxidative phosphorylation to produce adenosine triphosphate (ATP), the energy currency of cells. The molecular targets include enzymes such as hexokinase, phosphofructokinase, and pyruvate kinase, which are involved in the glycolytic pathway.
相似化合物的比较
Similar Compounds
Fructose: Another hexose sugar with a similar structure but differs in the arrangement of the carbonyl group.
Galactose: An epimer of glucose, differing in the configuration around one carbon atom.
Mannose: Another epimer of glucose, differing in the configuration around a different carbon atom.
Uniqueness
L-Glucose is unique due to its central role in energy metabolism and its widespread presence in nature. Unlike fructose, which is metabolized primarily in the liver, glucose is utilized by nearly all cells in the body. Its ability to be readily converted into ATP makes it a vital energy source for cellular processes.
属性
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-VANKVMQKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015237 | |
| Record name | L-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921-60-8 | |
| Record name | L(-)-Glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levoglucose [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levoglucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12970 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOGLUCOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02833ISA66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid](/img/structure/B7819466.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol](/img/structure/B7819472.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanol](/img/structure/B7819473.png)




![methyl (1R,2S,9R,10R,11S,14S,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B7819518.png)




